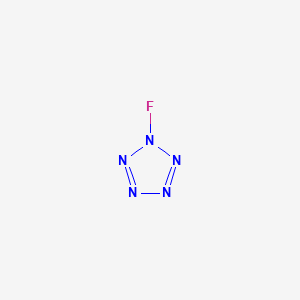![molecular formula C22H16N2O5 B12531805 Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- CAS No. 651748-44-6](/img/structure/B12531805.png)
Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide benzoïque, 3-[2,5-dioxo-3-(4-phénoxyphényl)-1-imidazolidinyl]- est un composé organique complexe doté d'une structure unique qui combine l'acide benzoïque à un groupe imidazolidinyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide benzoïque, 3-[2,5-dioxo-3-(4-phénoxyphényl)-1-imidazolidinyl]- implique généralement la réaction de dérivés de l'acide benzoïque avec des dérivés de l'imidazolidinone. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour obtenir le produit souhaité. Par exemple, la réaction peut être réalisée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et de solvants comme le diméthylformamide ou le tétrahydrofurane.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu pour assurer une qualité et un rendement constants. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
L'acide benzoïque, 3-[2,5-dioxo-3-(4-phénoxyphényl)-1-imidazolidinyl]- peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former différents produits en fonction de l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Le composé peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les conditions des réactions de substitution peuvent impliquer l'utilisation d'agents halogénants ou de nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L'acide benzoïque, 3-[2,5-dioxo-3-(4-phénoxyphényl)-1-imidazolidinyl]- a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme un bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certaines réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide benzoïque, 3-[2,5-dioxo-3-(4-phénoxyphényl)-1-imidazolidinyl]- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses.
Applications De Recherche Scientifique
Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l'acide 3-phénoxybenzoïque : Ces composés partagent une structure similaire à celle de l'acide phénoxybenzoïque et présentent diverses activités biologiques.
Dérivés de l'acide benzoïque : Des composés comme l'acide benzoïque, l'ester 3,5-dioxo-10-oxa-4-aza-tricyclo(5.2.1.0(2,6))dec-8-en-4-yle présentent des caractéristiques structurelles et des applications similaires.
Unicité
L'acide benzoïque, 3-[2,5-dioxo-3-(4-phénoxyphényl)-1-imidazolidinyl]- est unique en raison de son groupe imidazolidinyl spécifique, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
651748-44-6 |
|---|---|
Formule moléculaire |
C22H16N2O5 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
3-[2,5-dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C22H16N2O5/c25-20-14-23(22(28)24(20)17-6-4-5-15(13-17)21(26)27)16-9-11-19(12-10-16)29-18-7-2-1-3-8-18/h1-13H,14H2,(H,26,27) |
Clé InChI |
PDLYZUWUMYVIHI-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


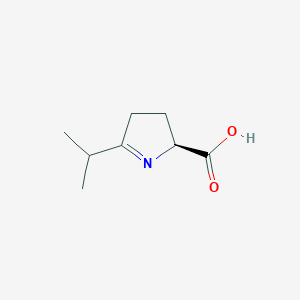
![5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531728.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide](/img/structure/B12531732.png)
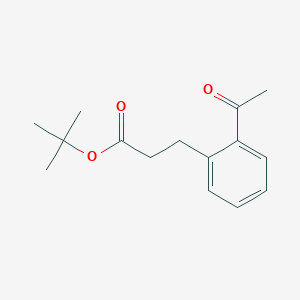
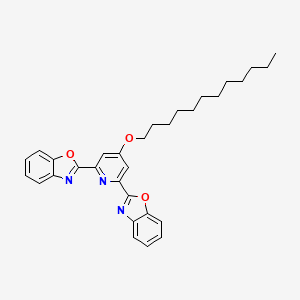
![{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid](/img/structure/B12531745.png)
![2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12531746.png)
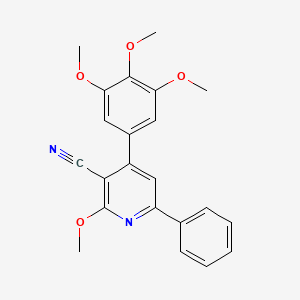
![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)
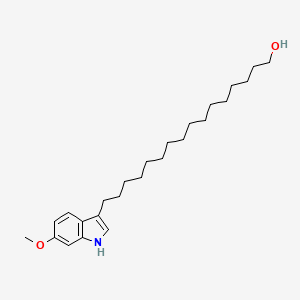
![4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde](/img/structure/B12531788.png)

